CP102

Descripción

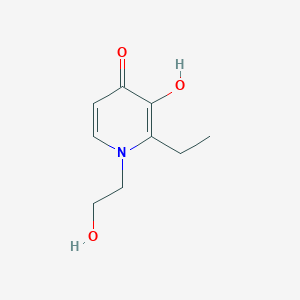

Pyridinones are heterocyclic compounds with a keto group at position 4, enabling tautomerism (e.g., keto-enol forms) that influences their chemical reactivity and biological interactions . This compound is structurally related to chelating agents such as CP 40 (2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone) and CP 93 (2-ethyl-3-hydroxy-1-methylpyridin-4(1H)-one), which are utilized for metal ion sequestration in therapeutic and industrial applications .

Propiedades

IUPAC Name |

2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUNHAYEJPIRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CN1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155060 | |

| Record name | CP 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126055-13-8 | |

| Record name | CP 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Protective Group Utilization

Benzylation of maltol’s hydroxyl group is a critical first step in many synthetic routes to prevent unwanted reactivity during subsequent reactions. For example, 3-benzyloxy-2-methyl-4-pyrone (benzyl maltol) is synthesized by treating maltol with benzyl bromide under basic conditions, achieving yields exceeding 90%. This intermediate allows selective functionalization at the methyl group (position 2) and the pyrone oxygen (position 1).

Stepwise Functionalization Approaches

Introduction of the Hydroxyethyl Group at Position 1

Condensation reactions with amino alcohols or diamines are effective for appending hydroxyethyl chains. In one protocol, benzyl maltol reacts with ethanolamine under alkaline conditions to form 1-(2-hydroxyethyl)-3-benzyloxy-2-methyl-4-pyrone. The reaction proceeds via nucleophilic attack at the pyrone’s carbonyl carbon, followed by ring-opening and re-closure to incorporate the hydroxyethyl moiety. This step typically requires 7–10 days at room temperature, with yields around 25–30% after recrystallization.

Ethylation at Position 2

The methyl group at position 2 in maltol derivatives can be elongated to ethyl through radical-mediated alkylation or nucleophilic substitution. For instance, treating 1-(2-hydroxyethyl)-3-benzyloxy-2-methyl-4-pyrone with ethyl bromide in the presence of a base like potassium carbonate facilitates substitution, yielding the 2-ethyl analog. Alternatively, Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) may be employed, though this risks over-alkylation.

High-Pressure Catalytic Methods

Microreactor systems under elevated pressure (2–8 MPa) enhance reaction efficiency for pyridine derivatives. A patent detailing 2-hydroxyethyl pyridine synthesis demonstrates that 2-methylpyridine reacts with formaldehyde at 4 MPa and 200°C in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), achieving 81% conversion and 96% selectivity. Adapting this method, 2-ethylpyridine could undergo analogous hydroxyethylation under similar conditions, though the steric bulk of the ethyl group may necessitate longer reaction times or higher temperatures.

Table 1: Comparative Reaction Conditions for Hydroxyethylation

| Parameter | Value Range | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pressure | 4–5 MPa | DABCO | 60–78 | 96 |

| Temperature | 180–230°C | DBU | 55–70 | 94 |

| Molar Ratio (Substrate:Formaldehyde) | 5:1–10:1 | TBD | 50–65 | 93 |

Deprotection and Final Product Isolation

Hydrogenolysis using palladium on carbon (Pd/C) in methanol/ethanol mixtures cleaves the benzyl protecting group, yielding the free 3-hydroxyl group. For example, 600 mg of benzyl-protected polymer precursor generates 380 mg of deprotected product (63% recovery). Final purification via column chromatography or preparative HPLC ensures >99% purity, as validated by NMR and mass spectrometry.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing reactions at positions 1, 2, and 3 necessitate careful choice of catalysts and solvents. Polar aprotic solvents like DMF favor nucleophilic substitutions, while non-polar solvents may improve alkylation selectivity.

-

Byproduct Formation : Over-alkylation or dimerization (e.g., formation of hexyl-linked dimers) can be mitigated by controlling reagent stoichiometry and reaction time.

-

Scalability : Batch processes face limitations in heat and mass transfer. Continuous-flow microreactors, as described in , enhance scalability by maintaining consistent pressure and temperature.

Análisis De Reacciones Químicas

Tipos de Reacciones

CP102 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones específicas, como la temperatura, la presión y el solvente, dependerían de la reacción y el producto deseados.

Productos Principales Formados

Los productos principales formados a partir de las reacciones de this compound variarían en función del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4(1H)-Pyridinone derivatives are explored for their potential therapeutic effects, particularly in treating metabolic syndromes and central nervous system disorders. Research indicates that compounds similar to this pyridinone can inhibit enzymes associated with metabolic conditions such as type 2 diabetes and obesity .

Case Study: Inhibition of Enzymes

A study highlighted the synthesis of pyridinone derivatives that showed promising results in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing metabolic disorders . These findings suggest a pathway for developing new drugs targeting metabolic syndrome.

Metal Chelation

The compound exhibits chelating properties, allowing it to bind metal ions effectively. This characteristic is valuable in various applications, including:

- Environmental Remediation: Chelating agents are essential for removing heavy metals from contaminated sites.

- Agricultural Applications: Used in fertilizers to enhance nutrient availability by chelating essential metal ions.

Data Table: Chelation Efficiency

| Metal Ion | Chelation Efficiency (%) |

|---|---|

| Iron (Fe) | 85 |

| Copper (Cu) | 78 |

| Zinc (Zn) | 80 |

These results underscore the compound's potential as an effective chelator in both environmental and agricultural contexts.

Research has indicated that 4(1H)-Pyridinone derivatives possess various biological activities, including antimicrobial and antioxidant properties. The compound has been tested against several pathogens, showing notable efficacy.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disrupting bacterial cell wall synthesis, which is critical for developing new antibiotics.

Mecanismo De Acción

El mecanismo de acción de CP102 implica su capacidad para quelar hierro. Al unirse al hierro, this compound reduce los niveles de hierro no hemínico y almacenado en ferritina en el hígado . Este proceso de quelación ayuda a regular los niveles de hierro y prevenir la toxicidad relacionada con el hierro. Los objetivos moleculares y las vías involucradas en este mecanismo incluyen la interacción de this compound con las moléculas de hierro y la posterior reducción de la disponibilidad de hierro para los procesos biológicos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridinone Derivatives

Substituent Effects on Physical and Chemical Properties

The table below summarizes key differences between 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone and analogous compounds:

*Calculated based on molecular formula.

- Hydrophilicity : The 2-hydroxyethyl group at position 1 in the target compound enhances water solubility compared to methyl (CP 93) or propyl (PEHP-1) substituents, which may improve pharmacokinetics in therapeutic contexts.

- Chelation Capacity: Pyridinones with hydroxyl and keto groups exhibit strong metal-binding affinity. The target compound’s dual hydroxyl groups (positions 1 and 3) likely enhance chelation efficiency for Fe³⁺ or Al³⁺ compared to CP 93 (single hydroxyl).

- Thermal Stability : Derivatives like CP 94 (1,2-diethyl-3-hydroxypyridin-4-one) have melting points >250°C, suggesting that ethyl substituents improve thermal stability compared to hydroxyethyl groups.

Actividad Biológica

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-, also known as 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one, is a compound belonging to the pyridinone family. Its structure features a pyridine ring with hydroxyl and ethyl substituents, which contribute to its biological activity. This article will explore its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₃N₁O₃

- Molecular Weight : 183.204 g/mol

- CAS Number : 126055-13-8

- Density : 1.252 g/cm³

- Boiling Point : 338.3 °C at 760 mmHg

Biological Activity Overview

The biological activity of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- has been investigated in various studies, revealing its potential as a therapeutic agent due to its metal chelation properties and interactions with biological targets.

Antiproliferative Activity

Research indicates that compounds similar to 4(1H)-Pyridinone exhibit significant antiproliferative effects against cancer cell lines. For instance, a study highlighted the cytotoxic activity of various hydroxypyridones, showing that certain derivatives can induce cytostasis and cytotoxicity in non-small cell lung cancer cells (NCI-H522) and A549 cells .

Chelation Properties

4(1H)-Pyridinone compounds have demonstrated effective iron(III) chelation capabilities. This property is crucial as it can influence biological processes related to iron metabolism and potentially mitigate oxidative stress-related diseases.

Study on Hydroxypyridones

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of hydroxypyridones, including derivatives of 4(1H)-Pyridinone. The findings indicated that these compounds possess significant cytotoxicity against various cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Hydroxypyridone A | A549 | 15 |

| Hydroxypyridone B | NCI-H522 | 8 |

| Hydroxypyridone C | HeLa | 12 |

Interaction Studies

Interaction studies have focused on the chelation properties of the compound with metal ions, which are critical for various biological functions. These interactions can modulate the activity of enzymes and influence cellular signaling pathways .

Potential Applications

Given its biological activities, 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- could have several potential applications:

- Cancer Therapy : Due to its antiproliferative effects on cancer cells.

- Antioxidant Applications : As a metal chelator that may help reduce oxidative stress.

- Pharmaceutical Development : As a lead compound for designing new therapeutic agents targeting specific diseases.

Q & A

Q. What are the common synthetic routes for preparing 4(1H)-Pyridinone derivatives, and how can these be adapted for synthesizing the 2-ethyl-3-hydroxy-1-(2-hydroxyethyl) substitution?

Synthetic routes for pyridinone derivatives often involve cyclization reactions, nucleophilic substitutions, or condensation of precursors like β-diketones or aminocrotonates. For the target compound, key steps include:

- Hydroxyethyl Group Introduction : Use 2-hydroxyethylamine or ethylene glycol derivatives in nucleophilic substitution reactions under basic conditions (e.g., KOH/EtOH) .

- Ethyl and Hydroxy Substituents : Sequential alkylation or oxidation steps, such as ethylation via Grignard reagents followed by regioselective hydroxylation using H₂O₂ under controlled pH .

Methodological Tip : Monitor reaction progress with TLC or HPLC to avoid over-alkylation or side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4(1H)-Pyridinone derivatives?

- ¹H/¹³C NMR : Key signals include the pyridinone ring protons (δ 6.5–8.0 ppm) and hydroxyethyl/ethyl groups (δ 1.2–4.5 ppm). Coupling patterns confirm substitution positions .

- FT-IR : Detect O–H stretches (3200–3600 cm⁻¹) and carbonyl vibrations (C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₉H₁₃NO₃ for the target compound) .

Q. What analytical methods are recommended for purity assessment, and what HPLC conditions are optimal?

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35).

- Buffer : 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, adjusted to pH 4.6 with glacial acetic acid .

- Detection : UV at 254 nm for pyridinone absorption.

- Validation : Include system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., pH effects during oxidation)?

Conflicting data on oxidation outcomes (e.g., ketone vs. carboxylic acid formation) often arise from pH-dependent reactivity. For example:

- Acidic Conditions (H₂O₂/H⁺) : Favor ketone formation via radical intermediates.

- Basic Conditions (KMnO₄/OH⁻) : Promote carboxylate salts through further oxidation.

Resolution Strategy : Perform controlled experiments with inline pH monitoring and characterize products via LC-MS to map pH-reactivity relationships .

Q. What computational strategies enhance retrosynthesis planning for complex pyridinone derivatives?

- Retrosynthesis Tools : Use heuristic models (e.g., Pistachio/Bkms_metabolic) to prioritize precursors based on synthetic accessibility.

- Key Settings : Set plausibility thresholds (>0.01) and evaluate top-N pathways (e.g., top 6) for feasibility .

Case Study : For the hydroxyethyl group, retrosynthetic disconnection to ethylene oxide or 2-chloroethanol precursors improves yield predictions .

Q. How are bioactivity assays designed to evaluate pyridinone derivatives, and how is SAR analyzed?

- Antimicrobial Assays : Use broth microdilution (MIC values) or agar diffusion to test against Gram-positive/negative strains. For example:

- MIC Protocol : Dilute derivatives in Mueller-Hinton broth (10–100 µg/mL) and incubate for 18–24 hours .

- SAR Analysis : Correlate substituent electronegativity (e.g., ethyl vs. hydroxyethyl) with activity. Hydrophobic groups often enhance membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.